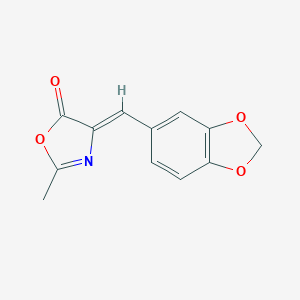
1-(4-methylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a pyrrole derivative that has been found to exhibit a range of interesting biochemical and physiological effects, making it a popular subject of study in the scientific community. In
Mecanismo De Acción
The mechanism of action of 1-(4-methylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione is complex and not fully understood. It is known that 1-(4-methylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione is metabolized in the brain to a toxic metabolite called MPP+, which selectively destroys dopaminergic neurons in the substantia nigra. This results in a depletion of dopamine in the brain, leading to the Parkinson's-like symptoms observed in animal models.
Biochemical and Physiological Effects
1-(4-methylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione has been found to exhibit a range of interesting biochemical and physiological effects. As mentioned earlier, 1-(4-methylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione selectively destroys dopaminergic neurons in the substantia nigra, resulting in a depletion of dopamine in the brain. This has led to the use of 1-(4-methylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione as a tool for studying the pathophysiology of Parkinson's disease.
In addition to its effects on dopamine levels, 1-(4-methylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione has also been found to exhibit antitumor activity in vitro and in vivo. This has led to the exploration of 1-(4-methylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione as a potential cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-methylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione has several advantages and limitations for use in lab experiments. One of the main advantages of 1-(4-methylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione is its ability to selectively destroy dopaminergic neurons in the substantia nigra, making it a useful tool for studying the pathophysiology of Parkinson's disease. Additionally, 1-(4-methylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione is relatively easy to synthesize in a laboratory setting using standard chemical procedures.
One of the main limitations of 1-(4-methylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione is its toxicity. 1-(4-methylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione is highly toxic and can be dangerous if not handled properly. Additionally, the use of 1-(4-methylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione in animal models can be controversial due to its potential for causing harm.
Direcciones Futuras
There are several future directions for research on 1-(4-methylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione. One area of research is the development of new treatments for Parkinson's disease. 1-(4-methylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione has been used as a tool for studying the pathophysiology of the disease, and this research could lead to the development of new treatments.
Another area of research is the development of new cancer therapies. 1-(4-methylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione has been found to exhibit antitumor activity in vitro and in vivo, and this research could lead to the development of new cancer treatments.
Conclusion
In conclusion, 1-(4-methylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione, or 1-(4-methylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione, is a chemical compound that has been extensively studied for its potential applications in scientific research. 1-(4-methylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione has been found to exhibit a range of interesting biochemical and physiological effects, making it a popular subject of study in the scientific community. While 1-(4-methylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione has several advantages for use in lab experiments, its toxicity and potential for causing harm must be taken into consideration. Overall, the future directions for research on 1-(4-methylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione are promising and could lead to the development of new treatments for Parkinson's disease and cancer.
Métodos De Síntesis
The synthesis of 1-(4-methylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione involves the reaction of 4-methylbenzaldehyde and 1,3-diphenylacetone in the presence of a strong acid catalyst. This reaction results in the formation of 1-(4-methylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione as a yellow crystalline solid. The synthesis of 1-(4-methylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione is relatively simple and can be performed in a laboratory setting using standard chemical procedures.
Aplicaciones Científicas De Investigación
1-(4-methylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione has been found to exhibit a range of interesting scientific research applications. One of the most notable applications of 1-(4-methylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione is in the study of Parkinson's disease. 1-(4-methylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione has been found to selectively destroy dopaminergic neurons in the substantia nigra, resulting in a Parkinson's-like syndrome in animal models. This has led to the use of 1-(4-methylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione as a tool for studying the pathophysiology of Parkinson's disease and the development of potential treatments.
In addition to its applications in Parkinson's disease research, 1-(4-methylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione has also been studied for its potential applications in cancer research. 1-(4-methylphenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione has been found to exhibit antitumor activity in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
Propiedades
Fórmula molecular |
C23H17NO2 |
|---|---|
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-3,4-diphenylpyrrole-2,5-dione |
InChI |
InChI=1S/C23H17NO2/c1-16-12-14-19(15-13-16)24-22(25)20(17-8-4-2-5-9-17)21(23(24)26)18-10-6-3-7-11-18/h2-15H,1H3 |
Clave InChI |
AZGAJVIHGMXBAG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=O)C(=C(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![spiro[4,1,3-benzoxadiazepine-2,1'-cycloheptan]-5(1H)-one](/img/structure/B242184.png)

![3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenylquinoline](/img/structure/B242202.png)

![ethyl 5-[2-(2-chlorobenzylidene)hydrazino]-3-methyl-1H-pyrazole-4-carboxylate](/img/structure/B242233.png)
![(5Z)-2-(3,5-dimethylanilino)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B242236.png)




![Ethyl 5-{[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B242258.png)
